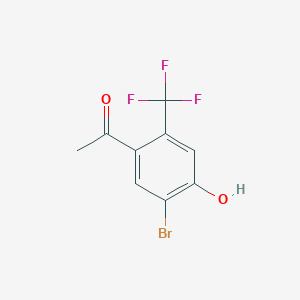
5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6BrF3O2 It is a derivative of acetophenone, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where acetophenone is treated with a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures (e.g., 90°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization from petroleum ether are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, pesticides, and other chemicals.
Wirkmechanismus
The mechanism of action of 5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Hydroxyacetophenone: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.
2’-Bromo-4’-(trifluoromethyl)acetophenone:
Uniqueness
5’-Bromo-4’-hydroxy-2’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the aromatic ring.
Eigenschaften
Molekularformel |
C9H6BrF3O2 |
|---|---|
Molekulargewicht |
283.04 g/mol |
IUPAC-Name |
1-[5-bromo-4-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-4(14)5-2-7(10)8(15)3-6(5)9(11,12)13/h2-3,15H,1H3 |
InChI-Schlüssel |
CSEURRKPPPYGQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1C(F)(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


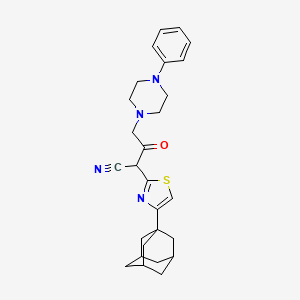
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
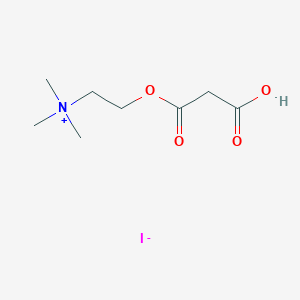
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
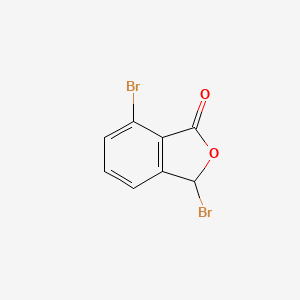
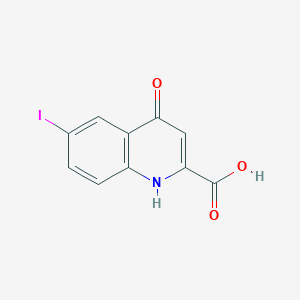
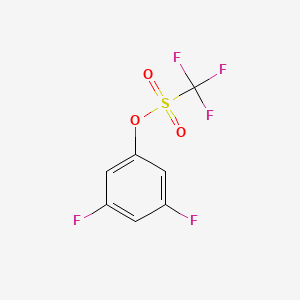
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
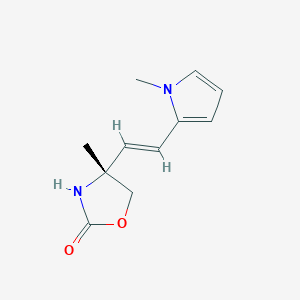
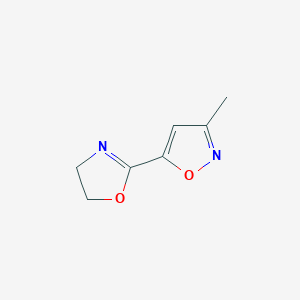
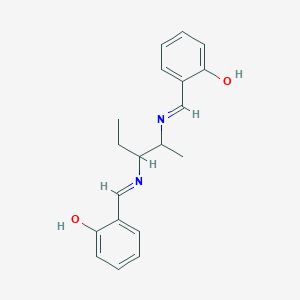
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
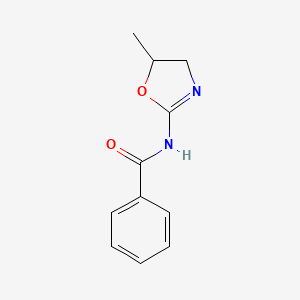
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
